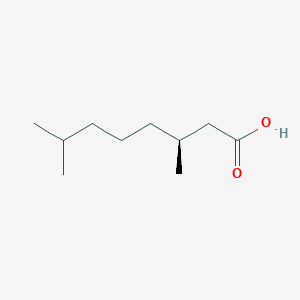
(3S)-3,7-dimethyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3,7-dimethyloctanoic acid is a fatty acid derivative characterized by its specific stereochemistry and molecular structure. This compound is part of the broader class of omega-3 fatty acids, which are known for their significant roles in human health and nutrition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-dimethyloctanoic acid typically involves the use of organic synthesis techniques. One common method is the catalytic hydrogenation of unsaturated precursors under controlled conditions. The reaction often requires a palladium or platinum catalyst and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the desired fatty acid. This method is advantageous due to its sustainability and scalability .
化学反応の分析
Types of Reactions
(3S)-3,7-dimethyloctanoic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the carboxyl group is replaced by other functional groups like amines or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, alcohols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Esters, amides
科学的研究の応用
(3S)-3,7-dimethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and inflammation.
Industry: Utilized in the production of biodegradable plastics and surfactants.
作用機序
The mechanism of action of (3S)-3,7-dimethyloctanoic acid involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It also acts as a ligand for specific receptors, modulating signaling pathways related to inflammation and metabolism . The compound’s effects are mediated through interactions with molecular targets such as G-protein coupled receptors and nuclear receptors .
類似化合物との比較
Similar Compounds
- Alpha-linolenic acid (ALA)
- Eicosapentaenoic acid (EPA)
- Docosahexaenoic acid (DHA)
Uniqueness
(3S)-3,7-dimethyloctanoic acid is unique due to its specific stereochemistry, which imparts distinct biological activities compared to other omega-3 fatty acids. Its structural configuration allows for unique interactions with cellular components, making it a valuable compound for targeted therapeutic applications .
特性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC名 |
(3S)-3,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2/c1-8(2)5-4-6-9(3)7-10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12)/t9-/m0/s1 |
InChIキー |
DGGBNSXAFVNQJU-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](CCCC(C)C)CC(=O)O |
正規SMILES |
CC(C)CCCC(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















